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Amino-11-dUTP

Rolling circle amplification Phi29 DNA polymerase Degree of labeling

Amino-11-dUTP (5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2′-deoxyuridine-5′-triphosphate) is a modified deoxynucleotide triphosphate designed for indirect, two-step enzymatic labeling of DNA and cDNA. It belongs to the class of amine-modified dUTP analogs that serve as dTTP substitutes during polymerase-mediated DNA synthesis, introducing a primary amine handle for subsequent conjugation to NHS-ester-activated fluorophores, biotin, or other haptens.

Molecular Formula 18H26N4O15P33-
Molecular Weight 631.34
Cat. No. B1574544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-11-dUTP
Molecular Formula18H26N4O15P33-
Molecular Weight631.34
Structural Identifiers
SMILESO=C(C(C#CCNC(CCCCCN)=O)=CN1[C@H]2C[C@H](O)[C@@H](COP(OP(OP([O-])(O)=O)([O-])=O)([O-])=O)O2)NC1=O.[3 Li+ x 18 H2O]
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-11-dUTP for Enzymatic DNA Labeling: Technical Specifications and Procurement-Relevant Characteristics


Amino-11-dUTP (5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2′-deoxyuridine-5′-triphosphate) is a modified deoxynucleotide triphosphate designed for indirect, two-step enzymatic labeling of DNA and cDNA . It belongs to the class of amine-modified dUTP analogs that serve as dTTP substitutes during polymerase-mediated DNA synthesis, introducing a primary amine handle for subsequent conjugation to NHS-ester-activated fluorophores, biotin, or other haptens [1]. The compound features an extended 11-atom linker arm connecting the amine group to the C5 position of the uridine base—a structural feature that distinguishes it from the shorter aminoallyl (3-carbon) linker of first-generation aminoallyl-dUTP . The nucleotide is incorporated by Taq DNA polymerase, Klenow fragment (exo-), and reverse transcriptases, and is compatible with PCR, nick translation, primer extension, and reverse transcription workflows [2].

Why Amino-11-dUTP Cannot Be Simply Substituted with Aminoallyl-dUTP or Other Amine-Modified Nucleotides


Although Amino-11-dUTP and aminoallyl-dUTP share a common indirect labeling strategy—enzymatic incorporation of an amine handle followed by NHS-ester dye coupling—their divergent linker architectures generate quantifiably different labeling outcomes. The aminoallyl linker comprises a short 3-carbon alkenyl spacer (~4 atoms from uracil C5 to the amine), which positions the reactive amine close to the DNA backbone, potentially creating steric interference with both polymerase active sites during incorporation and with bulky NHS-ester dyes during the subsequent coupling step . In contrast, the amino-11 linker extends approximately 11 atoms and incorporates a more flexible propynyl-butanoylamino structure that projects the amine further from the duplex, reducing steric hindrance [1]. This structural divergence manifests in measurable performance differences: in rolling circle amplification (RCA) with phi29 DNA polymerase, the amino-11 scaffold (as NH₂-sulfo-Cyanine3) achieved a degree of labeling (DOL₁₀₀₀) of 16.6–18.7 labels per 1,000 nucleotides, compared to 3.5–8.8 for the equivalent sulfo-Cyanine3 without the extended linker [2]. In FISH probe production, the amino-11-modified ddUTP analog enabled >90% degree of labeling across oligonucleotides of varying GC content—a property not consistently achievable with aminoallyl-based approaches, which exhibit GC-content-dependent labeling efficiency [3]. These data demonstrate that linker architecture is not a cosmetic difference but a determinant of downstream conjugate yield and lot-to-lot consistency, making simple interchange of aminoallyl-dUTP for Amino-11-dUTP inadvisable for applications requiring high and reproducible labeling densities.

Quantitative Evidence Differentiating Amino-11-dUTP from Its Closest Analogs and Alternatives


Extended Linker Architecture: 11-Atom vs. 4-Atom Spacer Confers Higher Labeling Density in RCA with Phi29 DNA Polymerase

In a direct head-to-head comparison of modified dUTPs for incorporation by phi29 DNA polymerase during rolling circle amplification (RCA), the amino-11 scaffold (tested as NH₂-sulfo-Cyanine3, i.e., sulfo-Cyanine3 conjugated via the amino-11 linker) achieved a mean degree of labeling (DOL₁₀₀₀) of 18.7 ± 0.1 labels per 1,000 nucleotides on a cluster template and 16.6 ± 0.1 on a regular template, as measured by the 1st approach (absorbance-based) [1]. In the same experimental system, the unmodified sulfo-Cyanine3-dUTP (without the extended amino linker) yielded DOL₁₀₀₀ values of 8.8 ± 0.8 (cluster) and 3.7 ± 0.2 (regular) [1]. The amino-11 linker thus conferred a 2.1-fold (cluster) to 4.5-fold (regular) increase in labeling density relative to the directly dye-coupled analog lacking the extended spacer. Other modified dUTPs in the same study—sulfo-Cyanine5-dUTP, sulfo-Cyanine5.5-dUTP, and BDP-FL-dUTP—showed DOL₁₀₀₀ values ranging from 0.6 to 4.4 [1].

Rolling circle amplification Phi29 DNA polymerase Degree of labeling

GC-Content-Independent Labeling Efficiency: Amino-11-ddUTP Achieves >90% DOL Across Diverse Oligonucleotide Sequences

In an improved FISH probe production protocol, Amino-11-ddUTP (the dideoxy terminator analog sharing the identical amino-11 linker chemistry) was enzymatically coupled to oligonucleotide pools via terminal deoxynucleotidyl transferase (TdT) prior to fluorophore conjugation. The degree of labeling (DOL) for spectrally distinct fluorophores (Quasar 570, ATTO 488, ATTO 565, ATTO 647N, and Alexa 568) was >90% across all tested probe sets, with average DOL values of 95% (PAGE analysis) and 98% (spectrophotometric analysis) [1]. Critically, this high labeling efficiency was achieved regardless of oligonucleotide GC content—a parameter that caused substantial variability in the predecessor Gaspar et al. (2017) protocol, where high-GC oligos yielded low labeling efficiencies due to intra- and intermolecular base-pairing that limited TdT access [1]. The earlier protocol using directly dye-coupled ddUTP nucleotides exhibited dye-dependent and sequence-dependent variability, with certain positively charged fluorophores (ATTO 488, ATTO 565) performing poorly [1].

FISH probe labeling TdT-mediated end-labeling GC-content independence

Incorporation Efficiency in LAMP: Smaller Amine-Modified dUTPs Enable Faster Amplification Kinetics vs. Bulky Direct Dye Conjugates

A systematic study of modified nucleotide incorporation during loop-mediated isothermal amplification (LAMP) demonstrated a clear inverse correlation between the molecular weight of the modified dUTP and amplification efficiency. Aminoallyl-dUTP (AA-dUTP, MW = 589.2 g/mol) achieved an incorporation efficiency of 15.7% of total available nucleotide under standard LAMP conditions, while the larger biotin-dUTP (MW = 862.7 g/mol) and Cy5-dUTP (MW = 1,387.3 g/mol) showed progressively slower amplification kinetics as a function of their increased molecular size [1]. Amino-11-dUTP (MW = 603.28 g/mol as free acid) [2] is structurally analogous to AA-dUTP in being a small-molecule amine handle rather than a dye- or biotin-pre-conjugated bulky nucleotide, and thus belongs to the same favorable size class for rapid enzymatic incorporation. The critical procurement implication is that pre-conjugated dye-dUTPs (e.g., Cy5-dUTP) trade off incorporation efficiency for single-step convenience, whereas amine-modified dUTPs like Amino-11-dUTP decouple incorporation from detection, allowing the polymerase to handle a minimally perturbed substrate while deferring the bulky conjugation step to post-synthesis chemistry [1].

Loop-mediated isothermal amplification Nucleotide incorporation kinetics Molecular size dependence

Purity Specification: ≥99% by Orthogonal Analytical Methods Ensures Reproducible Stoichiometry in Conjugation Reactions

Amino-11-dUTP is supplied at a purity of >99% as verified by three orthogonal analytical methods: ¹H NMR, ³¹P NMR, and HPLC, with additional functional validation by PCR incorporation testing [1]. This stands in contrast to the ≥95% (HPLC) purity specification typical for aminoallyl-dUTP from major vendors [2]. The practical significance of this purity differential is amplified in the context of amine/NHS-ester conjugation chemistry: any contaminating primary amine species (including hydrolyzed or deaminated nucleotide byproducts) will compete stoichiometrically with the desired amino-DNA for the NHS-ester dye, directly reducing labeling yield and introducing lot-to-lot variability in the final degree of labeling. The 4+ percentage-point purity advantage, combined with multi-method validation, reduces this source of experimental variability [1] [2].

Nucleotide purity NHS-ester conjugation Quality control

Enzymatic Compatibility Profile: Broad Polymerase Acceptance Enables Multi-Platform Workflow Integration

Amino-11-dUTP is validated for incorporation by three classes of DNA polymerases with distinct enzymatic mechanisms: Taq DNA polymerase (PCR, strand-displacement synthesis), Klenow fragment exo- (primer extension, random priming), and reverse transcriptases (MMLV-RT, cDNA synthesis) . This broad polymerase compatibility profile is comparable to aminoallyl-dUTP, which is also accepted by Taq, Klenow exo-, DNA Polymerase I (nick translation), TdT (3′-end labeling), and MMLV-RT [1]. A differentiated feature is that Amino-11-dUTP supports phi29 DNA polymerase-mediated rolling circle amplification, as demonstrated in the Goryunova et al. (2021) study where the amino-11 scaffold achieved high incorporation effectiveness [2]. This phi29 compatibility extends the utility of Amino-11-dUTP into isothermal amplification modalities beyond what is typically validated for aminoallyl-dUTP.

DNA polymerase compatibility Multi-enzyme workflows Nick translation

Optimal Application Scenarios for Amino-11-dUTP Based on Quantitative Differentiation Evidence


High-Sensitivity Rolling Circle Amplification (RCA) Detection Assays

Amino-11-dUTP is the preferred amine-modified nucleotide for phi29 DNA polymerase-mediated RCA when maximizing fluorescence signal per amplification product is the primary performance criterion. The quantitative evidence from Goryunova et al. (2021) demonstrates that the amino-11 linker scaffold (as NH₂-sulfo-Cyanine3) achieves a DOL₁₀₀₀ of 16.6–18.7, representing a 2.1- to 4.5-fold labeling density advantage over directly dye-coupled sulfo-Cyanine3-dUTP in the identical RCA system [1]. This signal enhancement directly benefits applications such as single-molecule RNA detection, in situ RCA for spatial transcriptomics, and immuno-RCA where the total fluorescence increase from a single target–product complex must be maximized to achieve single-molecule sensitivity. For procurement, Amino-11-dUTP should be paired with NHS-ester-activated sulfo-Cyanine3 or spectrally equivalent dyes to replicate the published performance benchmark.

Cost-Effective, High-Throughput FISH Probe Library Production with Sequence-Independent Quality

For core facilities and laboratories producing custom FISH probe libraries against diverse RNA targets, Amino-11-dUTP (or its ddUTP analog for TdT end-labeling) is the strategic choice when batch-to-batch consistency across probes of varying GC content is essential. The Xiao et al. (2023) study demonstrates that the amino-11 linker strategy yields >90% DOL regardless of oligonucleotide GC content or terminal base identity, with an average DOL of 95–98%, comparable to commercial probes costing approximately $800 per probe set vs. an estimated $15 per set for the in-house method [2]. This sequence-independent performance eliminates the need for probe-by-probe optimization of labeling conditions—a documented limitation of predecessor methods using direct dye-ddUTP conjugates [2]. Procurement recommendation: stock Amino-11-dUTP alongside a panel of NHS-ester dyes (Quasar, ATTO, Alexa families validated in the study) to enable flexible, multi-color FISH probe generation.

Point-of-Care LAMP Diagnostics Requiring Rapid Amplification with Flexible Downstream Detection

In isothermal amplification-based point-of-care assays where amplification speed is a critical performance parameter, the small-molecule amine-modified dUTP strategy (molecular weight of Amino-11-dUTP ≈ 603 g/mol) provides a kinetic advantage over pre-conjugated dye-dUTPs (e.g., Cy5-dUTP at 1,387 g/mol). The Warmt et al. (2022) class-level evidence demonstrates that smaller modified nucleotides are incorporated more rapidly by Bst DNA polymerase during LAMP, with aminoallyl-dUTP (589 g/mol) achieving 15.7% incorporation efficiency [3]. Amino-11-dUTP occupies this favorable low-molecular-weight class while offering the additional benefit of the extended linker for more efficient downstream NHS-ester conjugation to detection moieties—whether fluorophores for fluorescence readout, biotin for lateral flow strip capture, or other haptens for electrochemical detection. The two-step labeling workflow (incorporation followed by conjugation) also enables a single amplified product to be split for orthogonal detection modalities, supporting multi-readout diagnostic formats.

Microarray Probe Preparation Requiring High and Reproducible Amine Incorporation for Two-Color Hybridization

For two-color microarray experiments (e.g., comparative genomic hybridization, gene expression profiling) where balanced, high-efficiency incorporation of amino-modified nucleotides into both Cy3- and Cy5-labeled cDNA populations is essential for accurate ratio measurements, Amino-11-dUTP offers the combination of high purity (>99% by multi-method validation) [4] and an extended linker that reduces steric constraints during the NHS-ester coupling step. The >99% purity specification with orthogonal analytical validation (¹H NMR, ³¹P NMR, HPLC, PCR testing) minimizes lot-to-lot variability in the available amine concentration—a parameter that directly affects the stoichiometry of the NHS-ester dye coupling reaction and, consequently, the consistency of Cy3/Cy5 signal ratios across replicate arrays [4]. This purity advantage, combined with the structural benefit of the extended linker for efficient dye access, supports the use of Amino-11-dUTP as a drop-in replacement for aminoallyl-dUTP in established microarray labeling protocols where users seek to reduce batch-to-batch normalization burden.

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